molecular formula C14H20N6O3 B2742589 Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]carbamate CAS No. 1354528-55-4

Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]carbamate

Cat. No.: B2742589
CAS No.: 1354528-55-4
M. Wt: 320.353
InChI Key: RLCWPEPSNSRIJM-UHFFFAOYSA-N
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Description

This compound (CAS: 1354528-55-4) is a triazolo-pyrazine derivative featuring a pyrrolidine ring substituted at the 3-position with a tert-butyl carbamate group. Its molecular weight is 297.40 g/mol, and it is reported with 95% purity . The pyrrolidine moiety introduces conformational flexibility, while the carbamate group may enhance solubility or serve as a protecting group during synthesis.

Properties

IUPAC Name

tert-butyl N-[1-(3-oxo-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O3/c1-14(2,3)23-13(22)16-9-4-6-19(8-9)10-11-17-18-12(21)20(11)7-5-15-10/h5,7,9H,4,6,8H2,1-3H3,(H,16,22)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCWPEPSNSRIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CN3C2=NNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]carbamate typically involves multiple steps, starting with the formation of the triazolopyrazine core This can be achieved through cyclization reactions involving hydrazines and α-haloketones

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing the triazole ring. The synthesized derivatives of triazolo[4,3-a]pyrazine have shown promising results against various Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .

Drug Development

The compound's structure suggests potential as a lead molecule in drug development. Its unique triazole and pyrrolidine moieties are known for their biological activity. Research has focused on synthesizing derivatives to enhance efficacy and selectivity against specific targets in diseases such as cancer and bacterial infections. For example, derivatives have been tested for their ability to inhibit thymidine phosphorylase, an enzyme implicated in tumor growth .

Case Study 1: Synthesis and Evaluation

A recent study focused on synthesizing a series of triazole derivatives and evaluating their antibacterial properties. The study found that modifications to the pyrrolidine ring significantly impacted biological activity. Compounds with electron-withdrawing groups showed enhanced potency against resistant bacterial strains .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the interactions between the synthesized compounds and target proteins involved in bacterial resistance mechanisms. These studies revealed that certain derivatives bind effectively to the active sites of target enzymes, suggesting a mechanism for their antibacterial action .

Mechanism of Action

The exact mechanism of action of tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]carbamate is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or binding to receptors involved in disease processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous compounds:

Compound Name Core Structure Substituents Molecular Weight Key Features Reference
Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]carbamate Triazolo[4,3-a]pyrazine Pyrrolidin-3-yl carbamate 297.40 Flexible pyrrolidine, carbamate protection
(R)-tert-butyl 4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl carbamate Triazolo[4,3-a]pyrazine Trifluoromethyl, trifluorophenyl 516.35 Enhanced lipophilicity (CF3, fluorophenyl), keto group
tert-butyl(trans-4-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl)methylamino)cyclohexyl)methylcarbamate Pyrrolo-triazolo-pyrazine Cyclohexyl-methylamino 400.43 (M+H) Rigid bicyclic pyrrolo-pyrazine, cyclohexyl spacer
1-[(3R,4S)-4-Ethyl-1-(3,3,3-trifluoro-propane-1-sulfonyl)-pyrrolidin-3-yl]-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl Pyrrolo-triazolo-pyrazine Trifluoropropyl-sulfonyl N/A Sulfonamide group, fluorinated alkyl chain
(R)-tert-butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-carbamate Triazolo[4,3-a]pyridine Ethyl-carbamate 262.31 Pyridine core (vs. pyrazine), smaller heterocycle

Physicochemical Properties

  • Lipophilicity : Fluorinated analogs (e.g., trifluoromethyl in , trifluoropropyl-sulfonyl in ) exhibit higher logP values, favoring membrane permeability.
  • Solubility : The pyrrolidine and carbamate groups in the target compound may improve aqueous solubility compared to cyclohexyl or bicyclic systems .
  • Metabolic Stability : Fluorine atoms in likely enhance resistance to oxidative metabolism.

Key Differentiators

Core Heterocycle : Pyrazine (target) vs. pyridine () alters electron distribution and hydrogen-bonding capacity.

Substituent Flexibility : The pyrrolidine ring (target) offers conformational adaptability compared to rigid bicyclic systems ().

Functional Groups : Carbamates (target, ) vs. sulfonamides () modulate target selectivity and pharmacokinetics.

Biological Activity

Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula: C₁₄H₂₀N₆O₃
  • Molecular Weight: 320.35 g/mol
  • CAS Number: 1708436-91-2

The structure includes a triazolopyrazine core linked to a pyrrolidine ring and a tert-butyl carbamate group, which contributes to its stability and biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that the triazolopyrazine moiety interacts with various enzymes and receptors, modulating their activity and influencing cellular processes. The piperidine ring enhances the compound's lipophilicity and bioavailability, which are crucial for its therapeutic potential .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of similar triazolopyrazine derivatives. For instance:

  • Antibacterial Activity: Compounds with similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. One study reported minimum inhibitory concentrations (MICs) as low as 4 μg/mL against MRSA strains .
Pathogen MIC (μg/mL)
MRSA4
Clostridium difficile4
Escherichia coli8
Candida albicans4–16

This indicates that this compound may possess significant antibacterial properties similar to other derivatives in its class.

Antifungal Activity

The compound has also been studied for antifungal properties. In vitro tests have shown promising results against fluconazole-resistant strains of Candida albicans, suggesting potential for treating difficult fungal infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolopyrazine derivatives. Modifications in the side chains can significantly impact their efficacy. For example:

  • Cationic Side Chains: Compounds with multiple heteroatoms in their side chains demonstrated enhanced antibacterial action.
  • Lipophilicity: Increasing lipophilicity through structural modifications led to better membrane penetration and prolonged action against bacteria.

These findings highlight the importance of molecular design in enhancing the therapeutic profile of compounds like this compound .

Case Study 1: Efficacy Against MRSA

A recent investigation into a series of triazolopyrazine derivatives revealed that specific modifications led to significant improvements in antibacterial efficacy against MRSA strains. The lead compound from this series exhibited an MIC comparable to established antibiotics, demonstrating the potential for developing new treatments for resistant bacterial infections.

Case Study 2: Antifungal Applications

Another study assessed the antifungal activity of related compounds against various Candida species. The results indicated that certain structural features correlated with increased potency against resistant strains. This suggests that this compound could be further explored for antifungal applications.

Q & A

Q. Table 1: Representative Synthesis Parameters

StepReagent/CatalystSolventYield (%)Purity (HPLC)
CondensationPd(OAc)₂DMF7589%
DeprotectionTFADCM9495%
RecrystallizationDCM/hexane89>99%

Advanced: How can structural ambiguities in the triazolopyrazine core be resolved using spectroscopic data?

Answer:
Multi-dimensional NMR (¹H, ¹³C, HSQC) and HRMS-ESI are critical for resolving stereochemical and regiochemical uncertainties:

  • ¹H NMR : Key signals include pyrrolidine protons at δ 3.2–4.1 ppm (multiplet) and triazole protons at δ 8.2–8.5 ppm (singlet). Splitting patterns distinguish axial/equatorial substituents .
  • ¹³C NMR : The tert-butyl carbamate carbonyl resonates at δ 155–157 ppm, while the triazolopyrazine carbonyl appears at δ 162–165 ppm .
  • HRMS-ESI : Exact mass matching (e.g., calculated [M+H]⁺ = 376.1749 vs. observed 376.1752) confirms molecular integrity .

Q. Table 2: Key NMR Assignments ()

Position¹H δ (ppm)¹³C δ (ppm)
Pyrrolidine C33.8 (m)52.1
Triazole C38.3 (s)143.7
Carbamate CO156.3

Basic: What analytical methods are suitable for assessing purity and stability of this compound?

Answer:

  • HPLC-DAD : Use a C18 column with acetonitrile/water (0.1% TFA) gradient (retention time ~8.2 min). Monitor UV absorption at 254 nm for purity >98% .
  • TGA/DSC : Evaluate thermal stability (decomposition onset >150°C) and hygroscopicity .
  • Chiral HPLC : For enantiomeric excess (e.g., Chiralpak AD-H column, hexane/iPrOH) to confirm stereochemical integrity .

Advanced: How do structural modifications (e.g., trifluoromethyl substitution) impact pharmacological activity?

Answer:
Derivatives with trifluoromethyl groups (e.g., compound in ) show enhanced binding to targets like vasopressin receptors due to:

  • Electron-withdrawing effects : Increased metabolic stability and membrane permeability .
  • SAR studies : The 3-(trifluoromethyl)triazolo group improves antagonistic activity (IC₅₀ < 50 nM vs. >200 nM for unsubstituted analogs) .
  • In vitro assays : Test inhibition of vasopressin V₁ₐ receptors using HEK293 cells transfected with human V₁ₐ (EC₅₀ values correlate with logP) .

Advanced: How to address contradictions in reported synthetic yields for tert-butyl-protected intermediates?

Answer:
Discrepancies arise from varying catalysts, solvents, or workup protocols:

  • Catalyst comparison : Pd(OAc)₂ gives 75% yield (), while CuI may reduce side reactions but lower yield to 60% .
  • Solvent effects : DMF improves solubility but may hydrolyze intermediates; switching to THF stabilizes carbamate groups .
  • Validation : Replicate conditions from conflicting studies (e.g., vs. 9) with in-process LC-MS monitoring to identify degradation pathways .

Basic: What are the recommended storage conditions to prevent decomposition?

Answer:

  • Temperature : Store at –20°C under inert gas (Ar/N₂) to avoid oxidation .
  • Solubility : Lyophilize as a stable solid or store in anhydrous DMSO (≤10 mM) to prevent hydrolysis .
  • Stability data : Accelerated aging studies (40°C/75% RH) show <5% degradation over 6 months when stored properly .

Advanced: What mechanistic insights explain the compound’s role in neuropsychiatric disorder models?

Answer:
As a vasopressin antagonist (), it modulates synaptic plasticity via:

  • V₁ₐ receptor blockade : Reduces intracellular Ca²⁺ influx (measured via Fluo-4 AM fluorescence in neuronal cultures) .
  • Behavioral assays : Oral administration (10 mg/kg) in rodent models decreases anxiety-like behaviors (elevated plus maze, open field tests) .
  • PK/PD correlation : Plasma half-life (t₁/₂ = 4.2 h) aligns with sustained receptor occupancy (>80% at 6 h post-dose) .

Advanced: How to resolve regioselectivity challenges during triazolopyrazine ring formation?

Answer:
Control reaction conditions to favor kinetic vs. thermodynamic products:

  • Temperature : Low temps (–10°C) favor 1,2,4-triazolo[4,3-a]pyrazine (desired) over [1,5-a] isomers .
  • Directing groups : Use tert-butyl carbamate to steer cyclization via steric hindrance (yield improvement from 42% to 76% in ).
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition state energies to optimize substituent placement .

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